Cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
Description
Cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is a boronate ester-containing compound featuring a cyclopropyl ketone moiety attached to a phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This structure renders it valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and complex carbon frameworks . The cyclopropyl group introduces steric and electronic effects that may modulate reactivity and stability, while the boronate ester enables versatile coupling applications in pharmaceuticals and materials science.
Properties
Molecular Formula |
C16H21BO3 |
|---|---|
Molecular Weight |
272.1 g/mol |
IUPAC Name |
cyclopropyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone |
InChI |
InChI=1S/C16H21BO3/c1-15(2)16(3,4)20-17(19-15)13-7-5-6-12(10-13)14(18)11-8-9-11/h5-7,10-11H,8-9H2,1-4H3 |
InChI Key |
QCSAWTLTQZGLAE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Phenyl Ring: The phenyl ring can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boronic acids or esters.
Introduction of the Dioxaborolane Moiety: The dioxaborolane group is typically introduced via borylation reactions, using reagents like bis(pinacolato)diboron under palladium-catalyzed conditions.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow processes and the use of automated reactors to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the methanone group, converting it to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups, often in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Cyclopropanone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the development of bioactive molecules, including pharmaceuticals.
Medicine: Investigated for its role in drug discovery, particularly as a precursor for compounds with therapeutic potential.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of Cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone depends on its specific application:
In Organic Synthesis: Acts as a nucleophile or electrophile in various coupling reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.
In Biological Systems: May interact with specific enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways would depend on the specific bioactive derivative being studied.
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The compound’s closest analogues include:
Key Observations :
Spectroscopic and Physicochemical Properties
Infrared (IR) Spectroscopy :
High-Resolution Mass Spectrometry (HRMS) :
Reactivity in Cross-Coupling Reactions
The boronate ester group enables participation in Suzuki-Miyaura couplings. Comparative studies show:
- Target Compound : High reactivity with aryl halides (e.g., 4-bromobenzaldehyde), achieving >80% conversion under Pd(PPh₃)₄ catalysis .
- Dihydropyridine Analogue (CAS 878805-74-4) : Reduced coupling efficiency (60–70%) due to steric hindrance from the dihydropyridine ring .
- 2-(4-(tert-Butyl)phenyl)-dioxaborolane (CAS 207611-87-8) : Enhanced reactivity (90% yield) with electron-rich aryl halides, attributed to the electron-donating tert-butyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
